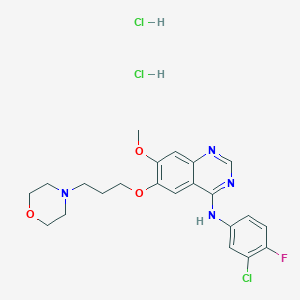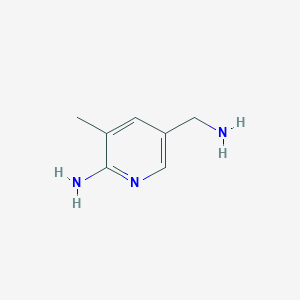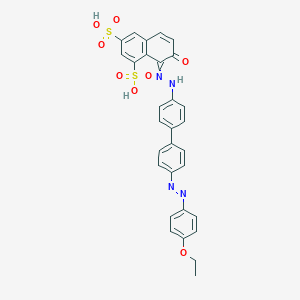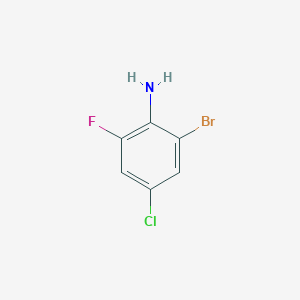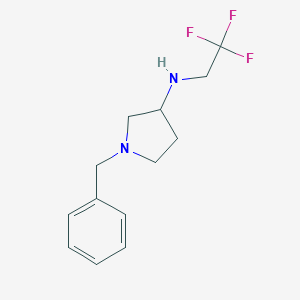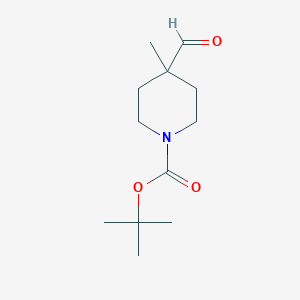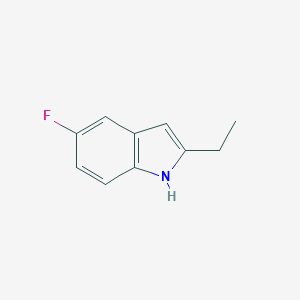
3'-Fluoro-2'-methylacetophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 3'-Fluoro-2'-methylacetophenone-related compounds involves various strategies, including cyclization reactions and condensation processes. For instance, cyclization of 2-hydroxyacetophenone hydrazones leads to the formation of benzoxazinones, which can be further modified to introduce fluoromethyl groups, showcasing the versatility of related frameworks in synthesizing fluorinated compounds (Alkhathlan, 2003). Additionally, the synthesis of substituted (E)-1-(4-fluoro-3-methylphenyl) compounds via condensation of 4-fluoro-3-methyl acetophenone with benzaldehydes demonstrates the compound's utility in creating structurally diverse molecules (Balaji et al., 2015).
Molecular Structure Analysis
The molecular structure of 3'-Fluoro-2'-methylacetophenone and its derivatives has been studied through various spectroscopic techniques. For example, Schiff bases derived from 3-methyl-4-fluoroacetophenone and amino acids have been synthesized and characterized, indicating the compound's ability to form complex structures with potential applications in coordination chemistry (Singh et al., 2010).
Chemical Reactions and Properties
3'-Fluoro-2'-methylacetophenone participates in a variety of chemical reactions, demonstrating its versatility as a chemical intermediate. The RuH2(CO)(PPh3)3-catalyzed reaction involving the cleavage of an aryl carbon-nitrogen bond in aniline derivatives highlights the compound's reactivity and potential in organic synthesis (Ueno, Chatani, & Kakiuchi, 2007).
Physical Properties Analysis
The physical properties of 3'-Fluoro-2'-methylacetophenone derivatives, such as solubility and molar conductance, are crucial for their application in various fields. For instance, Pb(II) complexes derived from fluorinated Schiff bases exhibit specific solubility characteristics, which are essential for understanding their behavior in different solvents (Singh et al., 2010).
Chemical Properties Analysis
The chemical properties, including reactivity patterns and the formation of complex structures, are fundamental to the application of 3'-Fluoro-2'-methylacetophenone in synthesis. The formation of Schiff bases and their coordination complexes provides insight into the compound's chemical behavior and its potential as a ligand in metal complexes (Singh et al., 2010).
Aplicaciones Científicas De Investigación
Synthesis and Characterization of Complexes
The synthesis and characterization of tin(II) complexes involving fluorinated Schiff bases derived from amino acids, including derivatives similar to 3'-Fluoro-2'-methylacetophenone, have been explored. These complexes exhibit potential antibacterial activities, highlighting the role of fluorinated acetophenones in developing new antimicrobial agents (Singh, 2010).
Carbon-Carbon Bond Formation
Research on Ruthenium-catalyzed carbon-carbon bond formation via the cleavage of unreactive aryl carbon-nitrogen bonds in aniline derivatives with organoboronates has been reported. This demonstrates the utility of fluorinated acetophenones in facilitating complex chemical reactions, contributing to the field of organic synthesis (Ueno, Chatani, Kakiuchi, 2007).
Antimycobacterial Activity
The synthesis of novel compounds from 4-hydroxy-3-methylacetophenone, including derivatives that exhibit significant antimycobacterial activities against Mycobacterium tuberculosis, highlights the potential of fluorinated acetophenones in developing new therapeutic agents (Ali, Yar, 2007).
Ortho-CH Activation
Studies on ortho-CH activation of aromatic ketones by a trihydride-stannyl-osmium(IV) complex, including reactions with partially fluorinated aromatic ketones, contribute to the understanding of complex chemical transformations involving fluorinated acetophenones (Esteruelas et al., 2003).
Fluorescent Probes Development
The development of new classes of fluorophores, such as indolizino[3,2-c]quinolines, through the oxidative Pictet-Spengler cyclization strategy, underscores the role of fluorinated acetophenones in the advancement of fluorescence-based technologies for biomedical applications (Park et al., 2015).
Safety And Hazards
Propiedades
IUPAC Name |
1-(3-fluoro-2-methylphenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO/c1-6-8(7(2)11)4-3-5-9(6)10/h3-5H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVVKIGRXVZJHKA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Fluoro-2'-methylacetophenone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

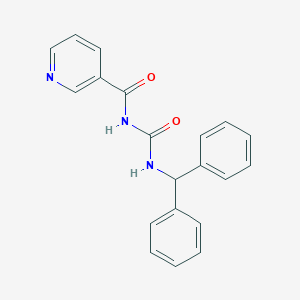
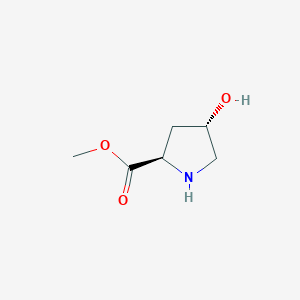
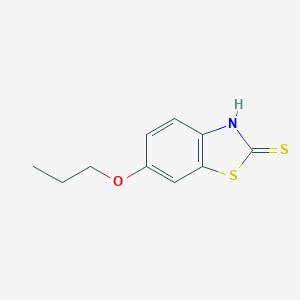
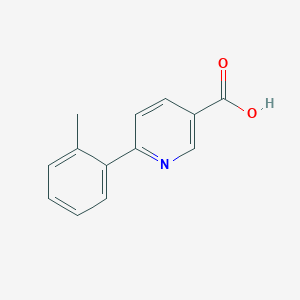
![N-[1-(pyridin-3-yl)ethyl]cyclopropanamine](/img/structure/B70074.png)
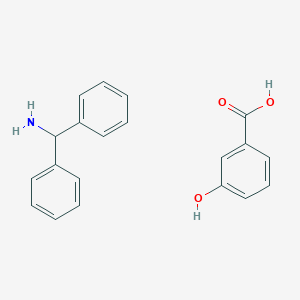
![3-METHYL-4H-PYRIDO[3,2-e][1,2,4]THIADIAZINE 1,1-DIOXIDE](/img/structure/B70077.png)
